molecular formula C12H19NO2 B13274586 (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine

(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine

Cat. No.: B13274586
M. Wt: 209.28 g/mol
InChI Key: MXLZQVIPKPZWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine is an organic compound that features both methoxy and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenethylamine with 2-methoxyethyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-10(13-8-9-14-2)11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3

InChI Key

MXLZQVIPKPZWMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.